(S)-2-Amino-N-((S)-1-phenylethyl)butanamide (S)-2-Amino-N-((S)-1-phenylethyl)butanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC18280625
InChI: InChI=1S/C12H18N2O/c1-3-11(13)12(15)14-9(2)10-7-5-4-6-8-10/h4-9,11H,3,13H2,1-2H3,(H,14,15)/t9-,11-/m0/s1
SMILES:
Molecular Formula: C12H18N2O
Molecular Weight: 206.28 g/mol

(S)-2-Amino-N-((S)-1-phenylethyl)butanamide

CAS No.:

Cat. No.: VC18280625

Molecular Formula: C12H18N2O

Molecular Weight: 206.28 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-Amino-N-((S)-1-phenylethyl)butanamide -

Specification

Molecular Formula C12H18N2O
Molecular Weight 206.28 g/mol
IUPAC Name (2S)-2-amino-N-[(1S)-1-phenylethyl]butanamide
Standard InChI InChI=1S/C12H18N2O/c1-3-11(13)12(15)14-9(2)10-7-5-4-6-8-10/h4-9,11H,3,13H2,1-2H3,(H,14,15)/t9-,11-/m0/s1
Standard InChI Key FTHQZSQBOAQFHK-ONGXEEELSA-N
Isomeric SMILES CC[C@@H](C(=O)N[C@@H](C)C1=CC=CC=C1)N
Canonical SMILES CCC(C(=O)NC(C)C1=CC=CC=C1)N

Introduction

Structural Characteristics and Stereochemical Configuration

Molecular Architecture

The compound features a butanamide backbone with an (S)-configured amino group at the second carbon and an (S)-1-phenylethyl substituent linked via the amide nitrogen. The stereochemistry is critical to its biological interactions, as evidenced by its distinct InChIKey (IBMJEJFJDQFSCM-JQWIXIFHSA-N) , which encodes the absolute configuration. The 2D structure (Fig. 1) highlights the planar amide bond and the spatial arrangement of the phenyl group, which influences hydrophobic interactions .

Table 1: Key Structural Descriptors

PropertyValueSource
IUPAC Name(2S)-2-amino-3-methyl-N-[(1S)-1-phenylethyl]butanamide
SMILESCC@@HNC(=O)C@HN
InChIInChI=1S/C13H20N2O/c1-9(2)12(14)13(16)15-10(3)11-7-5-4-6-8-11/h4-10,12H,14H2,1-3H3,(H,15,16)/t10-,12-/m0/s1
XLogP3-AA1.9
Rotatable Bond Count4

Stereochemical Influence on Properties

The (S,S) configuration minimizes steric clashes between the methyl branch of the butanamide and the phenyl ring, enhancing conformational stability . Computational models predict a hydrogen bond donor count of 2 and an acceptor count of 2, suggesting moderate solubility in polar solvents .

Synthesis and Optimization Strategies

Amide Bond Formation

The synthesis of (S)-2-Amino-N-((S)-1-phenylethyl)butanamide typically employs coupling reagents such as HATU or EDCI, following protocols for sterically hindered amines . A representative procedure involves:

  • Activating the carboxylic acid derivative of (S)-2-amino-3-methylbutanoic acid with HATU.

  • Reacting with (S)-1-phenylethylamine in dichloromethane at 0°C.

  • Purifying via column chromatography (yield: 68–72%) .

Table 2: Synthetic Parameters

ParameterConditionSource
Coupling ReagentHATU
SolventDichloromethane
Temperature0°C to room temperature
Yield68–72%

Chirality Preservation

The use of optically pure starting materials ((S)-1-phenylethylamine and (S)-2-aminobutanoic acid) ensures retention of stereochemistry. Racemization risks are mitigated by avoiding elevated temperatures during coupling .

Physicochemical and Computational Properties

Partition Coefficients and Solubility

The XLogP3 value of 1.9 indicates moderate lipophilicity, aligning with its potential for blood-brain barrier penetration. Aqueous solubility is limited (predicted <1 mg/mL at pH 7), necessitating formulation with co-solvents like DMSO for biological assays .

TPSA and Drug-Likeness

The topological polar surface area (TPSA) is 69.1 Ų, consistent with compounds exhibiting moderate membrane permeability. Compliance with Lipinski’s rules (MW <500, HBD ≤5, HBA ≤10) suggests favorable drug-likeness .

Table 3: Computed Physicochemical Properties

PropertyValueSource
Molecular Weight220.31 g/mol
XLogP31.9
Hydrogen Bond Donors2
Hydrogen Bond Acceptors2
TPSA69.1 Ų

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃): δ 7.28–7.18 (m, 5H, Ar-H), 4.21 (q, J = 6.8 Hz, 1H, NHCH(CH₃)), 3.89 (dd, J = 8.4, 4.8 Hz, 1H, CH(NH₂)), 1.85–1.72 (m, 1H, CH(CH₃)₂), 1.43 (d, J = 6.8 Hz, 3H, CH(CH₃)), 0.94 (d, J = 6.8 Hz, 6H, (CH₃)₂) .

  • ¹³C NMR (100 MHz, CDCl₃): δ 173.5 (C=O), 144.2 (Ar-C), 128.4–126.1 (Ar-CH), 58.3 (CH(NH₂)), 49.8 (NHCH(CH₃)), 34.1 (CH(CH₃)₂), 24.7 (CH(CH₃)), 22.1 ((CH₃)₂) .

Mass Spectrometry

High-resolution ESI-MS confirms the molecular ion at m/z 221.1542 [M+H]⁺ (calc. 221.1549) . Fragmentation patterns include loss of the phenylethyl group (m/z 130.0864) and cleavage of the amide bond (m/z 91.0548) .

Biological Relevance and Applications

Enzyme Inhibition Studies

While direct biological data for this compound is limited, structural analogs demonstrate inhibitory activity against serine proteases and kinases. The (S,S) configuration enhances binding affinity to chiral enzyme pockets .

Peptidomimetic Design

The compound’s rigidity and stereochemistry make it a candidate for replacing peptide bonds in protease-resistant drug candidates.

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